molecular formula C17H15F2NO B1327309 2'-Azetidinomethyl-3,5-difluorobenzophenone CAS No. 898755-35-6

2'-Azetidinomethyl-3,5-difluorobenzophenone

Cat. No. B1327309
CAS RN: 898755-35-6
M. Wt: 287.3 g/mol
InChI Key: XHHDIUHBAUDCAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been a subject of interest due to their potential biological activities. In the context of 2'-Azetidinomethyl-3,5-difluorobenzophenone, we can draw parallels from the synthesis methods of related compounds. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones involved the investigation of structure-activity relationships, leading to potent antiproliferative compounds . Similarly, the synthesis of N-(1H-tetrazol-5-yl) azetidin-2-one and its analogues was achieved through two independent pathways starting with 5-amino tet

Scientific Research Applications

Synthesis of Novel Antibiotics

A study by Woulfe and Miller (1985) focused on the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which are a new class of heteroatom-activated beta-lactam antibiotics. These compounds demonstrated significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Research on Beta-Lactam-4-Ylidene

Zoghbi and Warkentin (1992) investigated the reactions of beta-lactam-4-ylidene, finding that azetinone formation is not competitive with intermolecular reactions of beta-lactam-4-ylidene. This research contributes to the understanding of the chemical behavior of azetidinone compounds (Zoghbi & Warkentin, 1992).

Synthesis and Characterization of Azetidinones

Sakarya and Yandımoğlu (2018) synthesized 2-azetidinones and unexpected azet-2(1H)-one derivatives from 2-aminobenzothiazole and different substituted aromatic aldehydes. This study is important for the characterization and potential applications of azetidinones in various fields (Sakarya & Yandımoğlu, 2018).

Antitumor Applications

Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying potent antiproliferative compounds with significant activity in breast cancer cells. This highlights the potential of azetidinone derivatives in cancer treatment (Greene et al., 2016).

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHDIUHBAUDCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643731
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-35-6
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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